molecular formula C5H4BrClF2N2O2S B2747568 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride CAS No. 1946818-81-0

5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2747568
CAS No.: 1946818-81-0
M. Wt: 309.51
InChI Key: QXWBWIAAZHFHRX-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C5H4BrClF2N2O2S and a molecular weight of 309.52 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The bromine atom and the difluoroethyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Drug Development: Investigated for its potential use in the development of new drugs due to its unique chemical properties.

    Biochemical Studies: Used in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can form covalent bonds with nucleophilic sites on target molecules. The bromine atom and difluoroethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

  • 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
  • 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonate
  • 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonate ester

Comparison:

Properties

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-10-11(5)2-4(8)9/h1,4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWBWIAAZHFHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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